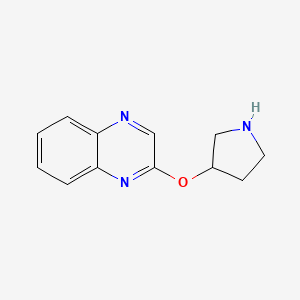
2-(Pyrrolidin-3-yloxy)quinoxaline
Übersicht
Beschreibung
2-(Pyrrolidin-3-yloxy)quinoxaline is a compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is intended for research use only.
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-3-yloxy)quinoxaline involves complex chemical reactions. For instance, one approach involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoxaline is based on a quinoxaline core, which is a bicyclic compound consisting of fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline compounds, including 2-(Pyrrolidin-3-yloxy)quinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(Pyrrolidin-3-yloxy)quinoxaline and its derivatives have shown promise in antimicrobial applications. A study by Srivani, Laxminarayana, and Chary (2019) demonstrated the synthesis of related compounds and their potential in screening for biological activity, including antimicrobial properties (Srivani, Laxminarayana, & Chary, 2019).
Anion Receptors and Sensors
This compound has been explored for its utility in creating neutral anion receptors. Anzenbacher et al. (2000) described the synthesis of derivatives that act as anion receptors, offering potential applications in sensing technologies, particularly for anions like fluoride and phosphate (Anzenbacher et al., 2000). Similarly, Aldakov and Anzenbacher (2003) found that dipyrrolyl quinoxalines with extended chromophores can be efficient sensors for pyrophosphate, highlighting their selectivity and enhanced fluorescence properties (Aldakov & Anzenbacher, 2003).
Synthesis and Characterization
The synthesis and characterization of quinoxaline derivatives is a significant area of research. Wang et al. (2015) developed a green approach for synthesizing pyrrolo- and indolo[1,2-a]quinoxalines, which could have implications for environmentally friendly production methods (Wang et al., 2015). Mamedov et al. (2017) reported a new method for synthesizing substituted tetrahydroindolo[1,2-a]quinoxalines, contributing to the diversity of quinoxaline-based compounds (Mamedov et al., 2017).
Fluorescent Probes
2-(Pyrrolidin-3-yloxy)quinoxaline derivatives have been investigated as fluorescent probes. Kudo et al. (2011) developed a compound, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), as a fluorescent chromophore to estimate protein binding site polarity, showcasing its potential in biochemical applications (Kudo et al., 2011).
Organic Synthesis
The compound and its derivatives are also valuable in organic synthesis. Le et al. (2021) developed a method for the selective chlorination of pyrrolo[1,2-a]quinoxalines, indicating their utility in synthesizing diverse functional groups (Le et al., 2021). Swager and Fennell (2015) reported an improved synthesis of pyrrolo[1,2-a]quinoxalines, emphasizing their potential in various applications including photovoltaics (Swager & Fennell, 2015).
Zukünftige Richtungen
Quinoxaline and its derivatives, including 2-(Pyrrolidin-3-yloxy)quinoxaline, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, suggesting a promising future in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-yloxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNRIVPBPIRPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
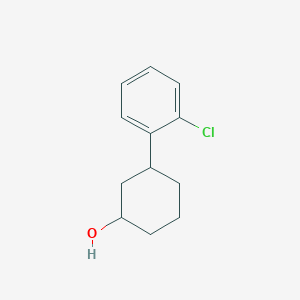

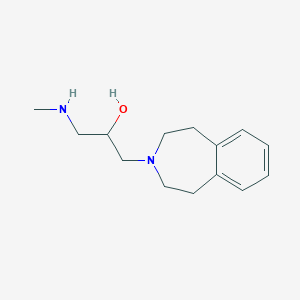
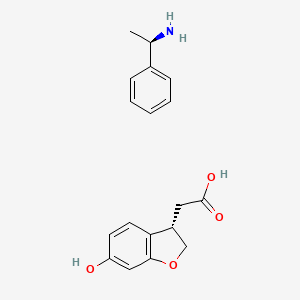

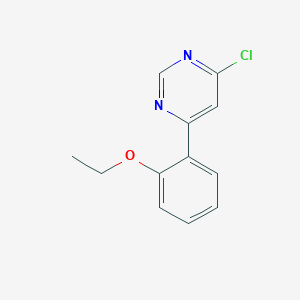
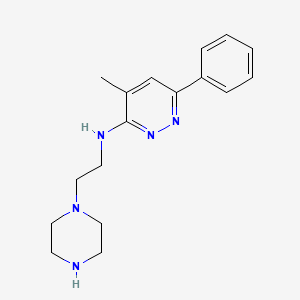
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
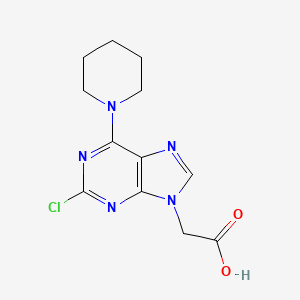
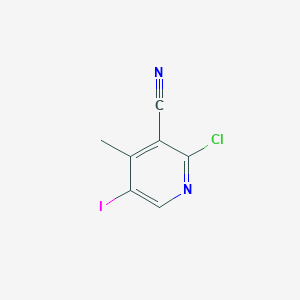
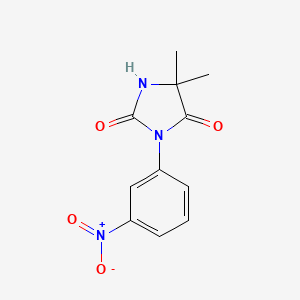
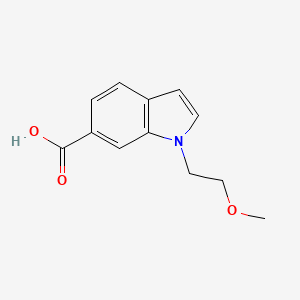
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)